molecular formula C11H8FNO4S B8441536 5-(2,4-Dioxothiazolidin-5-yl)methyl-2-fluorobenzoic acid

5-(2,4-Dioxothiazolidin-5-yl)methyl-2-fluorobenzoic acid

Cat. No.: B8441536
M. Wt: 269.25 g/mol
InChI Key: RMQGKFHBADELFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-Dioxothiazolidin-5-yl)methyl-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C11H8FNO4S and its molecular weight is 269.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8FNO4S

Molecular Weight

269.25 g/mol

IUPAC Name

5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-fluorobenzoic acid

InChI

InChI=1S/C11H8FNO4S/c12-7-2-1-5(3-6(7)10(15)16)4-8-9(14)13-11(17)18-8/h1-3,8H,4H2,(H,15,16)(H,13,14,17)

InChI Key

RMQGKFHBADELFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2C(=O)NC(=O)S2)C(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 2-bromo-3-(3-methoxycarbonyl-4-fluorophenyl)propionate (1.22 g) in ethanol (40 ml), thiourea (356 mg) was added and the mixture was refluxed for 11 hours under heat. After cooling, this was concentrated under reduced pressure and water (50 ml) was added to the residue. After pH was adjusted to around 8 with saturated aqueous solution of sodium bicarbonate under stirring, ether (20 ml) and n-hexane (40 ml) were added, which was stirred for 10 minutes as it was. The crystals were collected by filtration, washed with water, and then dried. The solids thus obtained were dissolved into sulforane (10 ml) and, after 6N hydrochloric acid (20 ml) was added, the mixture was refluxed for 8 hours under heat. After cooling, this was poured into ice water and the crystals deposited were collected by filtration, washed with water, and then dried to obtain 403 mg (39%) of aimed compound as crystals.
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
356 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
39%

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